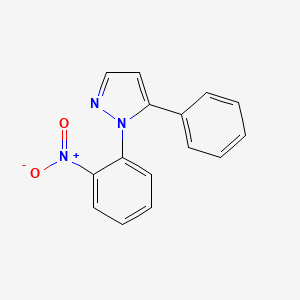

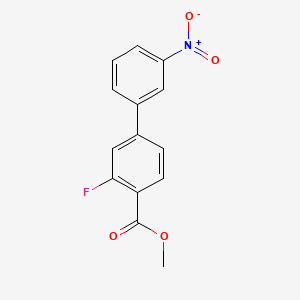

![molecular formula C5H8O B597741 4-Oxaspiro[2.3]hexane CAS No. 13357-56-7](/img/structure/B597741.png)

4-Oxaspiro[2.3]hexane

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

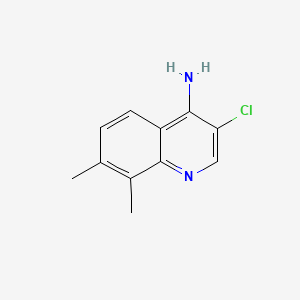

4-Oxaspiro[2.3]hexane is a type of organic compound . It is a spirocyclic compound, which means it has two or more rings that share one atom .

Synthesis Analysis

The synthesis of 4-Oxaspiro[2.3]hexane involves the conversion of 2-Methyleneoxetanes to 4-Oxaspiro[2.3]hexanes under modified Simmons–Smith conditions . This process yields excellent results .Molecular Structure Analysis

The molecular structure of 4-Oxaspiro[2.3]hexane is quite unique due to its spirocyclic nature . The spirocyclic structure involves two or more rings that share one atom .Chemical Reactions Analysis

In terms of chemical reactions, 4-Oxaspiro[2.3]hexane can be treated with BF3·Et2O to produce cyclopentanones, cyclobutanones, or 4-methylenetetrahydrofurans, depending on the substituents .Applications De Recherche Scientifique

Synthesis and Reactions

4-Oxaspiro[2.3]hexane derivatives have been utilized in various synthetic pathways. Bekolo and Howell (2001) demonstrated that 2-methyleneoxetanes could be converted into 4-oxaspiro[2.3]hexanes, which upon further treatment yield compounds like cyclopentanones and cyclobutanones, depending on the substituents (Bekolo & Howell, 2001). This highlights the versatility of 4-oxaspiro[2.3]hexane in organic synthesis.

Catalytic Rearrangement

Geraghty (1994) explored the catalytic rearrangement of 5-oxo-4-oxaspiro[2.3]hexanes to furanones, revealing a general reaction promoted by metal catalysts. This process involves the insertion of a metal species into the O-C bond of the β-lactone ring (Geraghty, 1994).

Unusual Reactivity Patterns

A review by Duffy, Morris, and Romo (2009) provided an overview of the synthesis and reactivity of small strained spiroheterocycles, including 4-oxaspiro[2.3]hexanes. These compounds show unique reactivity patterns due to their small ring sizes and inherent ring strain, which can be exploited in the synthesis of natural and unnatural products (Duffy, Morris, & Romo, 2009).

Directed Ring-Opening Reactions

Taboada et al. (2003) discussed how 1,5-dioxaspiro[3.2]hexanes, closely related to 4-oxaspiro[2.3]hexanes, undergo directed ring-opening reactions, providing insights into the behavior of spirocyclic compounds in synthetic chemistry (Taboada et al., 2003).

Transformation and Synthesis Applications

Kato, Katagiri, and Sato (1981) showed the transformation of 5-oxo-4-oxaspiro[2.3]hexanes into various cyclic compounds, demonstrating the compound's role in the synthesis of complex organic molecules (Kato, Katagiri, & Sato, 1981).

Mécanisme D'action

Propriétés

IUPAC Name |

4-oxaspiro[2.3]hexane |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8O/c1-2-5(1)3-4-6-5/h1-4H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MYTWAVYEZDXWGV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC12CCO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10741634 |

Source

|

| Record name | 4-Oxaspiro[2.3]hexane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10741634 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

84.12 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Oxaspiro[2.3]hexane | |

CAS RN |

13357-56-7 |

Source

|

| Record name | 4-Oxaspiro[2.3]hexane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10741634 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

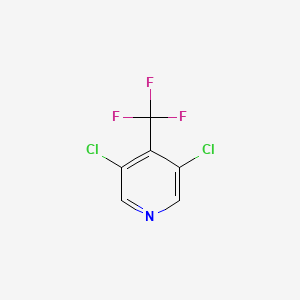

![13-Benzyl-3-chloro-6,7,8,9,10,11-hexahydro-7,10-epiminobenzo[4,5]imidazo[1,2-a]azocine](/img/structure/B597658.png)

![(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)acetic acid](/img/structure/B597665.png)

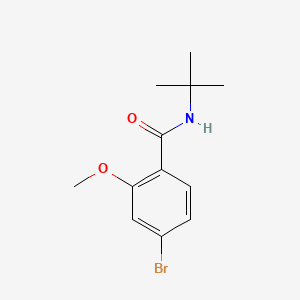

![7-(4-Bromo-2-fluorophenyl)-5,8-diazaspiro[3.4]octan-6-one](/img/structure/B597679.png)